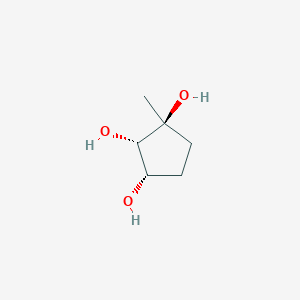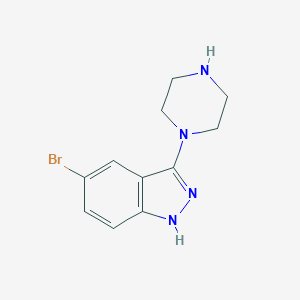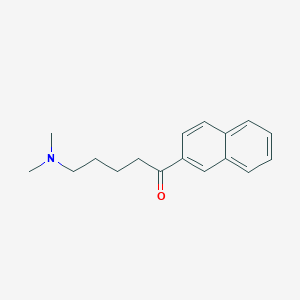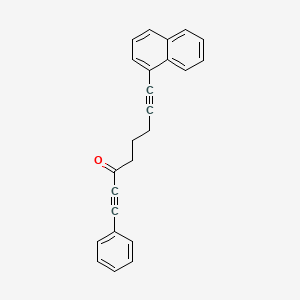
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one is an organic compound that features a naphthalene ring and a phenyl group connected through an octadiyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one typically involves the coupling of naphthalene and phenyl groups through an octadiyne chain. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of carbon-carbon bonds between terminal alkynes and aryl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one involves its interaction with molecular targets through its aromatic and alkyne groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds are used in similar applications, such as OLEDs, due to their emissive properties.
Naphthoylindoles: These compounds have applications in medicinal chemistry and as synthetic cannabinoids.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one is unique due to its specific structural features, which combine the properties of naphthalene and phenyl groups with an octadiyne chain. This unique structure imparts distinct electronic and photophysical properties, making it valuable for specialized applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
917894-70-3 |
|---|---|
Molekularformel |
C24H18O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-one |
InChI |
InChI=1S/C24H18O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17H,2,6,16H2 |
InChI-Schlüssel |
XVPHHPKVZWAGKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)CCCC#CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


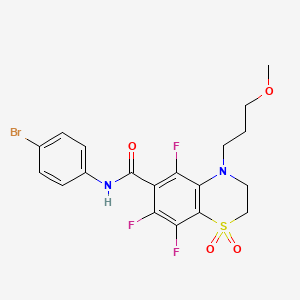
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
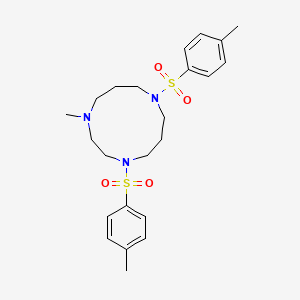
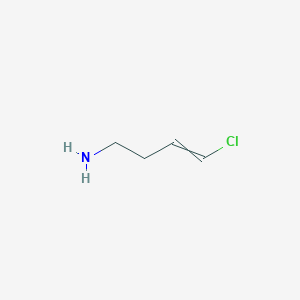
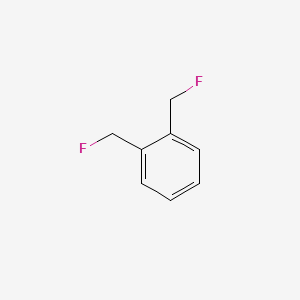


![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
